molecular formula C21H26N4O5S B2365497 N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 872724-43-1

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2365497
CAS No.: 872724-43-1
M. Wt: 446.52
InChI Key: UEZSJKVUHZWZDG-UHFFFAOYSA-N
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Description

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’'-(3-pyridinylmethyl)oxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, an oxazinan ring, and a pyridinylmethyl group. Its molecular formula is C22H28N4O4S, and it has a significant molecular weight.

Preparation Methods

The synthesis of N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’'-(3-pyridinylmethyl)oxamide involves multiple steps, typically starting with the preparation of the oxazinan ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’'-(3-pyridinylmethyl)oxamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and pathways. In medicine, researchers might explore its potential therapeutic effects or use it as a model compound for drug development. Industrial applications could include its use in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’'-(3-pyridinylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and oxazinan ring may play crucial roles in its binding affinity and activity. Understanding the molecular targets and pathways involved can provide insights into its potential effects and applications.

Comparison with Similar Compounds

Similar compounds to N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’‘-(3-pyridinylmethyl)oxamide include other sulfonyl-containing oxazinan derivatives and pyridinylmethyl-substituted compounds. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’'-(3-pyridinylmethyl)oxamide lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-15-6-7-16(2)18(11-15)31(28,29)25-9-4-10-30-19(25)14-24-21(27)20(26)23-13-17-5-3-8-22-12-17/h3,5-8,11-12,19H,4,9-10,13-14H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSJKVUHZWZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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